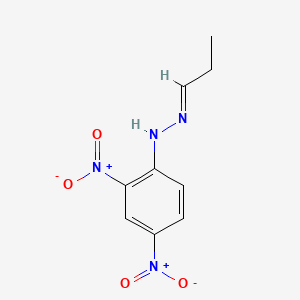

1-(2,4-dinitrophényl)-2-propylidènehydrazine

Vue d'ensemble

Description

Propionaldehyde 2,4-Dinitrophenylhydrazone, also known as Propionaldehyde 2,4-Dinitrophenylhydrazone, is a useful research compound. Its molecular formula is C₉H₇D₃N₄O₄ and its molecular weight is 241.22. The purity is usually 95%.

BenchChem offers high-quality Propionaldehyde 2,4-Dinitrophenylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionaldehyde 2,4-Dinitrophenylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications pharmaceutiques

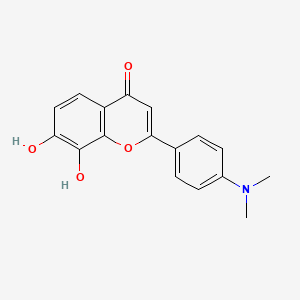

Les hydrazones et leurs dérivés, y compris la 1-(2,4-dinitrophényl)-2-propylidènehydrazine, sont des composés d'une importance significative dans l'industrie pharmaceutique {svg_1}. Ils présentent des activités contre diverses affections telles que l'inflammation, la leishmaniose, le cancer et la maladie d'Alzheimer {svg_2}.

Traitement de maladies spécifiques

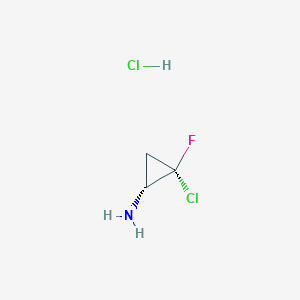

Les dérivés d'hydrazone sont utilisés comme médicaments dans le traitement de maladies telles que la lèpre, la tuberculose et les troubles mentaux {svg_3}.

Fongicides

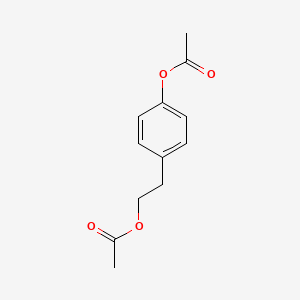

Outre leurs utilisations médicinales, les dérivés d'hydrazone sont également utilisés comme fongicides {svg_4}.

Administration de médicaments

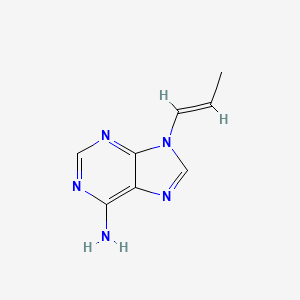

L'utilisation d'hydrazones permet d'améliorer l'administration de médicaments grâce à la libération ciblée de médicaments, y compris dans des zones telles que les tissus tumoraux ou la thrombose {svg_5}.

Agents d'extraction des métaux

Les hydrazones substituées possèdent des propriétés qui les rendent utiles comme agents d'extraction des métaux {svg_6}.

Chimie analytique

Les hydrazones de base de Schiff ont une variété d'applications en chimie analytique, notamment l'extraction sélective de certains métaux de transition et leur utilisation dans la détermination spectroscopique {svg_7}.

Matériaux de capteurs

Les hydrazones sont des composés polyvalents qui peuvent être utilisés dans la construction de matériaux de capteurs pour détecter les ions fluorure, les ions cyanure, les métaux lourds et les fumées toxiques {svg_8}.

Synthèse de nouveaux hétérocycles

Récemment, la synthèse et l'élucidation de la structure d'une gamme de nouveaux hétérocycles ont été explorées {svg_9}. Le composé titre a été synthétisé dans le prolongement de ces travaux {svg_10}.

Analyse Biochimique

Biochemical Properties

Propionaldehyde 2,4-Dinitrophenylhydrazone plays a significant role in biochemical reactions, particularly in the detection of carbonyl compounds. It interacts with aldehydes and ketones to form hydrazone derivatives, which are more stable and easier to analyze. This interaction is crucial in various biochemical assays, including those used to measure lipid peroxidation products and other oxidative stress markers . The compound does not directly interact with enzymes or proteins but serves as a reagent in biochemical assays.

Cellular Effects

The effects of Propionaldehyde 2,4-Dinitrophenylhydrazone on cells are primarily related to its use in detecting carbonyl compounds. It does not significantly influence cell signaling pathways, gene expression, or cellular metabolism directly. Its application in assays can help identify changes in these cellular processes by measuring the levels of carbonyl compounds, which are indicative of oxidative stress and cellular damage .

Molecular Mechanism

The molecular mechanism of Propionaldehyde 2,4-Dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine moiety adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the stable hydrazone derivative . This reaction is essential for the compound’s role in detecting carbonyl compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability of Propionaldehyde 2,4-Dinitrophenylhydrazone is crucial for its effectiveness in assays. The compound is generally stable at room temperature but should be stored in a cool, dry place to prevent degradation. Over time, exposure to moisture and light can lead to the degradation of the compound, reducing its effectiveness in biochemical assays . Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions.

Dosage Effects in Animal Models

Studies on the dosage effects of Propionaldehyde 2,4-Dinitrophenylhydrazone in animal models are limited. It is known that high doses of the compound can cause irritation and toxicity. The compound should be used with caution, and appropriate safety measures should be taken to avoid adverse effects . Threshold effects and toxic doses have not been extensively studied, but it is recommended to use the compound in minimal effective concentrations.

Metabolic Pathways

Propionaldehyde 2,4-Dinitrophenylhydrazone is not directly involved in metabolic pathways but is used to detect metabolites in various biochemical assays. It interacts with carbonyl compounds, forming stable hydrazone derivatives that can be quantified to measure metabolic flux and metabolite levels . This application is particularly useful in studies of lipid peroxidation and oxidative stress.

Transport and Distribution

As a reagent used in biochemical assays, it is typically applied to cell lysates or tissue extracts rather than being administered to living cells or organisms . The compound’s distribution is therefore dependent on the experimental setup and the nature of the sample being analyzed.

Subcellular Localization

Propionaldehyde 2,4-Dinitrophenylhydrazone does not have specific subcellular localization as it is used as a reagent in biochemical assays. It does not possess targeting signals or post-translational modifications that direct it to specific compartments or organelles . Its activity and function are related to its ability to form stable hydrazone derivatives with carbonyl compounds in the sample being analyzed.

Propriétés

IUPAC Name |

2,4-dinitro-N-[(E)-propylideneamino]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQHZOZOFGDSIN-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725-00-8 | |

| Record name | NSC2504 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propionaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of Propionaldehyde 2,4-Dinitrophenylhydrazone in studying enzymatic reactions?

A: Propionaldehyde 2,4-dinitrophenylhydrazone plays a crucial role as a derivative used to isolate and identify propionaldehyde. This is particularly relevant in studying enzymatic reactions where propionaldehyde is a product. In a study focusing on the mechanism of diol dehydrase, researchers used tritiated Deoxyadenosylcobalamin (DBC) coenzyme and 1,2-propanediol as substrates []. The enzymatic reaction produced propionaldehyde, which was subsequently isolated and purified as its 2,4-dinitrophenylhydrazone derivative []. This allowed the researchers to track the transfer of tritium from the coenzyme to the product, providing crucial insights into the hydrogen transfer mechanism of the enzyme.

Q2: Is there any structural information available about Propionaldehyde 2,4-Dinitrophenylhydrazone?

A: Yes, the crystal structure of Propionaldehyde 2,4-Dinitrophenylhydrazone has been determined and refined []. Although the exact molecular formula and weight aren't explicitly mentioned in the provided abstracts, the structure reveals key information about bond lengths, angles, and the molecule's overall conformation. This information is valuable for understanding the compound's physical and chemical properties and can be used in computational chemistry studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)

![[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate](/img/structure/B1147509.png)